![molecular formula C16H9ClN4O B2641259 (E)-2-(6-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(pyridin-3-yl)acrylonitrile CAS No. 328036-10-8](/img/structure/B2641259.png)
(E)-2-(6-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(pyridin-3-yl)acrylonitrile
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Description
(E)-2-(6-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(pyridin-3-yl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'compound 1' in scientific literature.
Scientific Research Applications
Antibacterial and Anticancer Properties
Research indicates that compounds related to "(E)-2-(6-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(pyridin-3-yl)acrylonitrile" demonstrate promising antibacterial and anticancer activities. For example, derivatives of 2-chloro-3-hetarylquinolines have been synthesized and tested for their effectiveness against bacterial strains and cancer cell lines. Some derivatives exhibited potent antibacterial activity against Staphylococcus aureus, as well as significant anticancer properties, showcasing broad activity against various tumor cell lines S. Bondock & Hanaa Gieman, 2015.
Chemical Synthesis and Material Science
The compound and its analogs serve as key intermediates in the synthesis of more complex heterocyclic compounds. They are utilized in reactions such as Diels-Alder reactions, cyclocondensation, and Michael addition, leading to the formation of novel pyridone, coumarin, and isoquinoline derivatives. These reactions and the resulting compounds have implications for further development in material science and organic synthesis, offering new pathways for the construction of complex molecules Peter R. Carly et al., 1996.
Mechanistic Insights in Organic Chemistry
The study and application of this compound provide valuable mechanistic insights into the chemoselectivity and reactivity of heterocyclic synthesis. These insights are crucial for the development of new synthetic methodologies, which can be applied to produce a wide range of functional materials and biologically active molecules T. M. A. Elmaati, 2004.
properties
IUPAC Name |
(E)-2-(6-chloro-4-oxo-3H-quinazolin-2-yl)-3-pyridin-3-ylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN4O/c17-12-3-4-14-13(7-12)16(22)21-15(20-14)11(8-18)6-10-2-1-5-19-9-10/h1-7,9H,(H,20,21,22)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUMAZCCXMGWKV-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C(C#N)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C(\C#N)/C2=NC3=C(C=C(C=C3)Cl)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(6-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(pyridin-3-yl)acrylonitrile |
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